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Compound of Interest

Compound Name: 2-Bromo-4-methylthiophene

Cat. No.: B1283163 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
2-Bromo-4-methylthiophene is a valuable heterocyclic building block in organic synthesis,

offering a versatile platform for the construction of complex molecular architectures. Its utility

stems from the presence of a reactive bromine atom at the 2-position of the thiophene ring,

which readily participates in a variety of cross-coupling reactions. This allows for the facile

introduction of diverse functional groups, making it a key intermediate in the synthesis of

pharmaceuticals, agrochemicals, and materials for organic electronics. This document provides

detailed application notes and experimental protocols for the use of 2-Bromo-4-
methylthiophene in several key synthetic transformations.
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Property Value

CAS Number 53119-60-1

Molecular Formula C₅H₅BrS

Molecular Weight 177.06 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 74-76 °C/20 mmHg

Density 1.581 g/mL at 25 °C

Applications in Organic Synthesis
2-Bromo-4-methylthiophene is a versatile substrate for a range of palladium-catalyzed cross-

coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds,

pairing an organohalide with an organoboron compound.[1] This reaction is widely used to

synthesize biaryl and heteroaryl-aryl compounds. For 2-Bromo-4-methylthiophene, this

allows the introduction of various aryl and heteroaryl substituents at the 2-position.

Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various

Boronic Acids*
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*Note: The yields presented are based on reactions with the structurally similar 2-Bromo-4-

methylpyridine and serve as a strong predictive model for reactions with 2-Bromo-4-
methylthiophene under similar conditions.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup
Reaction Work-up & Purification

Combine Reactants:
2-Bromo-4-methylthiophene

Arylboronic acid
Base (K₃PO₄)

Add Catalyst System:
Pd(OAc)₂

SPhos

Add Degassed Solvent:
1,4-Dioxane

Heat and Stir
(e.g., 100 °C, 12-18 h) Cool to RT Dilute with EtOAc Wash with Water & Brine Dry (Na₂SO₄), Filter, Concentrate Column Chromatography 2-Aryl-4-methylthiophene
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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

2-Bromo-4-methylthiophene (1.0 mmol, 1.0 equiv)

Arylboronic acid (1.2 mmol, 1.2 equiv)

Pd(OAc)₂ (0.02 mmol, 2 mol%)

SPhos (0.04 mmol, 4 mol%)

K₃PO₄ (2.0 mmol, 2.0 equiv)

Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

To a dry Schlenk flask, add 2-Bromo-4-methylthiophene, the arylboronic acid, K₃PO₄,

Pd(OAc)₂, and SPhos.

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add the anhydrous, degassed 1,4-dioxane via syringe.

Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.[2]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.[2]
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Stille Coupling
The Stille coupling is a versatile carbon-carbon bond-forming reaction between an

organostannane and an organic halide, catalyzed by palladium.[3] It is known for its tolerance

of a wide variety of functional groups.[4]

Experimental Protocol: Stille Coupling

Reaction Setup Reaction Work-up & Purification

Combine in Schlenk Flask:
2-Bromo-4-methylthiophene

Pd(PPh₃)₄

Evacuate & Backfill
with Inert Gas (x3)

Add Degassed Solvent:
Anhydrous Toluene Add Organostannane Heat and Stir

(e.g., 110 °C, 12-24 h) Cool to RT Dilute with Diethyl Ether Wash with aq. KF Filter through Celite® Wash with Water & Brine Dry, Concentrate, Purify Coupled Product

Click to download full resolution via product page

Caption: General workflow for the Stille coupling reaction.

Materials:

2-Bromo-4-methylthiophene (1.0 mmol, 1.0 equiv)

Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv)

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

Anhydrous, degassed Toluene (5 mL)

Procedure:

To a dry Schlenk flask, add 2-Bromo-4-methylthiophene and Pd(PPh₃)₄.

Evacuate and backfill the flask with an inert gas three times.

Add anhydrous, degassed toluene via syringe, followed by the organostannane.[2]

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.

After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF

solution to precipitate tin byproducts.

Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.

Dry the organic layer, concentrate, and purify by chromatography.[2]

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[5]

Experimental Protocol: Sonogashira Coupling

Reaction Setup
Reaction Work-up & Purification

Combine in Schlenk Flask:
2-Bromo-4-methylthiophene

Pd(PPh₃)₂Cl₂
CuI

Evacuate & Backfill
with Inert Gas (x3)

Add Degassed Solvents & Reagents:
Anhydrous THF

Et₃N
Terminal Alkyne

Stir at RT or Heat
(e.g., 40-60 °C, 4-12 h) Cool to RT Dilute with Diethyl Ether Filter through Celite® Wash with Water & Brine Dry, Concentrate, Purify Alkynyl-thiophene

Click to download full resolution via product page

Caption: General workflow for the Sonogashira coupling reaction.

Materials:

2-Bromo-4-methylthiophene (1.0 mmol, 1.0 equiv)

Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

CuI (0.05 mmol, 5 mol%)

Et₃N (2.0 mmol, 2.0 equiv)
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Anhydrous, degassed THF (5 mL)

Procedure:

To a dry Schlenk flask, add 2-Bromo-4-methylthiophene, Pd(PPh₃)₂Cl₂, and CuI.

Evacuate and backfill with an inert gas three times.

Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.[2]

Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[2]

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of

Celite®.

Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by

chromatography.

Kumada Coupling
The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent and an

organic halide, catalyzed by nickel or palladium complexes, to form carbon-carbon bonds.[6][7]

Experimental Protocol: Kumada Coupling

Note: This protocol involves the in-situ formation of the Grignard reagent from 2-Bromo-4-
methylthiophene.

Grignard Formation Coupling Reaction Work-up & Purification

Activate Mg turnings Add 2-Bromo-4-methylthiophene
in THF Initiate reaction and reflux Add Aryl Halide and

Ni(dppp)Cl₂ catalyst Reflux for 2-4 h Cool and Quench
with dilute HCl Extract with Ether Wash with NaHCO₃ & Brine Dry, Concentrate, Purify Coupled Product

Click to download full resolution via product page
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Caption: General workflow for the Kumada coupling reaction.

Materials:

Magnesium turnings (1.1 equiv)

2-Bromo-4-methylthiophene (1.0 equiv)

Aryl halide (e.g., Bromobenzene) (1.0 equiv)

Ni(dppp)Cl₂ (0.01 equiv)

Anhydrous THF

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

Add a solution of 2-Bromo-4-methylthiophene in anhydrous THF dropwise to initiate the

Grignard reaction.

After the Grignard reagent formation is complete (typically after refluxing for 1-2 hours), cool

the mixture.

Add the aryl halide followed by the Ni(dppp)Cl₂ catalyst.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.

Cool the reaction and quench by slow addition of dilute HCl.

Extract the product with diethyl ether, wash with saturated NaHCO₃ solution and brine, dry

over anhydrous MgSO₄, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds between an aryl halide and an amine.[8]

Experimental Protocol: Buchwald-Hartwig Amination
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Reaction Setup
Reaction Work-up & Purification

Combine in Schlenk Tube:
Pd Precursor

Phosphine Ligand
Base (NaOtBu)

Evacuate & Backfill
with Inert Gas (x3) Add Anhydrous Solvent (Toluene) Add 2-Bromo-4-methylthiophene

and Amine
Heat and Stir

(e.g., 80-110 °C) Cool to RT Quench with aq. NH₄Cl Extract with EtOAc Wash, Dry, Concentrate Column Chromatography N-Aryl-4-methylthiophen-2-amine

Click to download full resolution via product page

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

2-Bromo-4-methylthiophene (1.0 equiv)

Amine (e.g., Aniline) (1.2 equiv)

Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

Phosphine ligand (e.g., BINAP) (1.5-3 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous Toluene

Procedure:

To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the

base.

Seal the tube, and evacuate and backfill with an inert gas three times.

Add anhydrous toluene via syringe.

Add 2-Bromo-4-methylthiophene and the amine.

Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring by TLC or LC-MS.[8]
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After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate, wash the organic layer, dry, concentrate, and purify by

column chromatography.

Conclusion
2-Bromo-4-methylthiophene is a highly valuable and versatile building block in organic

synthesis. Its participation in a wide range of cross-coupling reactions provides chemists with a

powerful tool for the construction of a diverse array of functionalized thiophene derivatives for

applications in medicinal chemistry, agrochemical development, and materials science. The

protocols provided herein serve as a guide for the effective utilization of this important synthetic

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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